Tri(2-methoxycarbonylethyl)phosphine

Description

Contextualization within Organophosphorus Chemistry and Ligand Design Principles

Organophosphorus chemistry is a broad field that studies organic compounds containing carbon-phosphorus bonds. chemicalbook.com Within this discipline, phosphines (PR₃) are among the most significant classes of molecules, primarily due to their utility as ligands in transition metal catalysis. The electronic and steric properties of a phosphine (B1218219) ligand can be meticulously adjusted by modifying the 'R' groups attached to the phosphorus atom, a core principle of ligand design.

The utility of a phosphine ligand is often rationalized using concepts like the Tolman cone angle, which quantifies steric bulk, and the Tolman electronic parameter (TEP), which measures electron-donating ability. Trialkylphosphines, such as Tri(2-methoxycarbonylethyl)phosphine, are generally classified as electron-rich, σ-donating ligands. This electronic character makes them effective at stabilizing metal centers in various oxidation states, a crucial feature for many catalytic cycles. The ester functionalities in this compound introduce additional polarity and potential coordination sites compared to simple alkyl phosphines, placing it in a distinct chemical space within ligand design.

Significance of Phosphine Ligands in Homogeneous Catalysis and Medicinal Chemistry

Phosphine ligands are cornerstones of homogeneous catalysis, where the catalyst exists in the same phase as the reactants. Their ability to modulate the reactivity and selectivity of metal complexes has made them indispensable in numerous industrial and academic chemical transformations. wikipedia.org Metal-phosphine complexes are pivotal in cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig aminations), hydrogenations, and hydroformylations, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While specific catalytic applications for this compound are not widely documented in primary research literature, its identity as an electron-rich phosphine suggests potential utility in catalytic processes. myskinrecipes.com Some commercial suppliers note its role as a crosslinking agent in polymer production and its potential use in catalytic organic synthesis. myskinrecipes.com

In the realm of medicinal chemistry and biochemistry, phosphines are valued for their reducing capabilities. The parent compound, TCEP, is extensively used to reduce disulfide bonds in proteins without the drawbacks of thiol-based reducing agents like dithiothreitol (B142953) (DTT). nih.govillinois.eduwikipedia.orgagscientific.com Recently, a derivative, this compound hydrochloride (tmTCEP), has been utilized in advanced chemical biology research. In a 2024 study published in Cell titled "DrugMap: A quantitative pan-cancer analysis of cysteine ligandability," researchers employed tmTCEP in their chemical proteomic workflows to investigate the potential for developing new cancer drugs targeting cysteine residues on proteins. nih.gov This application highlights the emerging role of TCEP derivatives in cutting-edge medicinal chemistry research, where modifying the parent structure can lead to new tools for exploring complex biological systems. nih.govbiorxiv.org

Historical Development and Derivation from Tris(2-carboxyethyl)phosphine (B1197953) (TCEP)

The development of this compound is intrinsically linked to its more famous carboxylic acid counterpart, Tris(2-carboxyethyl)phosphine (TCEP). TCEP itself is a highly regarded reducing agent in biochemistry, prized for its stability, lack of odor, and effectiveness over a wide pH range. wikipedia.orgagscientific.com It is typically synthesized via the hydrolysis of tris(cyanoethyl)phosphine.

This compound can be considered both a derivative and a precursor to TCEP. One documented synthesis pathway involves the reaction of tetrakis(hydroxymethyl)phosphonium (B1206150) chloride with an acrylate (B77674) ester (like ethyl acrylate) to form the corresponding triester phosphine. Subsequent hydrolysis of this ester with concentrated hydrochloric acid yields TCEP hydrochloride. This indicates that this compound is a key intermediate in certain synthetic routes to TCEP.

The existence of the ester form allows for a different set of applications compared to the highly water-soluble and charged TCEP. The ester is more lipophilic, which could enhance its solubility in organic solvents or its ability to cross cell membranes, a property potentially exploited in the "DrugMap" study. nih.govbiorxiv.org The development from TCEP to its ester derivatives represents a classic chemical strategy: modifying a known, useful molecule to tune its properties for new scientific contexts.

Compound Data

| Property | Value | Source(s) |

| IUPAC Name | 3-[bis(2-carboxyethyl)phosphanyl]propanoic acid | nih.gov |

| Synonyms | TCEP, Tris(2-carboxyethyl)phosphine | nih.gov |

| Molecular Formula | C₉H₁₅O₆P | nih.gov |

| Molecular Weight | 250.19 g/mol | nih.gov |

| Form | Crystalline powder | thermofisher.com |

| Melting Point | 176-186 °C (hydrochloride salt) | thermofisher.com |

Table 1: Properties of Tris(2-carboxyethyl)phosphine (TCEP)

| Property | Value | Source(s) |

| IUPAC Name | trimethyl 3,3',3''-phosphinetriyltripropanoate | myskinrecipes.commolaid.com |

| Synonyms | This compound, tmTCEP | nih.govmolaid.com |

| Molecular Formula | C₁₂H₂₁O₆P | calpaclab.com |

| Molecular Weight | 292.27 g/mol | calpaclab.com |

| Form | Liquid/Solid (Purity Dependent) | myskinrecipes.com |

| CAS Number | 29269-17-8 | calpaclab.com |

Table 2: Properties of this compound

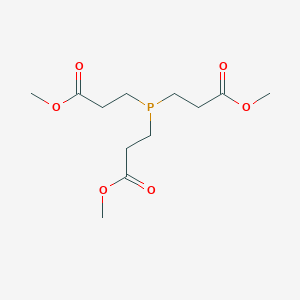

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGYESORUFVNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCP(CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649684 | |

| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29269-17-8 | |

| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29269-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tri 2 Methoxycarbonylethyl Phosphine

Esterification Processes from Tris(2-carboxyethyl)phosphine (B1197953) (TCEP)

The most direct and common method for the synthesis of Tri(2-methoxycarbonylethyl)phosphine is the esterification of its parent carboxylic acid, TCEP. wikipedia.org This transformation involves the reaction of the three carboxylic acid functionalities of TCEP with methanol (B129727) in the presence of an acid catalyst.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the esterification of TCEP is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, catalyst concentration, and the solvent system. angolaonline.net While specific studies on the optimization of this compound synthesis are not extensively detailed in publicly available literature, general principles of Fischer esterification provide a framework for this process. chemistrysteps.comorganic-chemistry.orglibretexts.org

For similar esterification reactions, temperature plays a crucial role, with higher temperatures generally favoring faster reaction rates. uctm.edu However, for TCEP, which is often used in biological contexts, milder temperatures might be preferred to avoid potential side reactions, although TCEP itself is known for its stability. nih.govhamptonresearch.com The choice of solvent is also critical. An excess of the alcohol reactant, in this case, methanol, can serve as both the solvent and a driving force to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle. chemistrysteps.comlibretexts.org The removal of water, a byproduct of the reaction, for instance, through azeotropic distillation or the use of dehydrating agents, can also significantly improve the yield of the desired ester. organic-chemistry.org

| Parameter | General Effect on Esterification | Relevance to this compound Synthesis |

| Temperature | Increased temperature generally increases reaction rate. uctm.edu | Optimization is needed to balance reaction speed with potential side reactions or degradation. |

| Catalyst Conc. | Higher catalyst concentration can accelerate the reaction. uctm.edu | Must be carefully controlled to avoid unwanted side reactions. Common catalysts include strong acids like H₂SO₄ or HCl. chemistrysteps.com |

| Reactant Ratio | Using an excess of the alcohol (methanol) shifts the equilibrium towards the product. chemistrysteps.comlibretexts.org | A large excess of methanol can serve as both reactant and solvent, maximizing yield. |

| Water Removal | Removal of water drives the reaction to completion. organic-chemistry.org | Techniques like azeotropic distillation or the use of molecular sieves can be employed. |

Mechanisms of Esterification

The esterification of TCEP with methanol follows the well-established Fischer esterification mechanism. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed process involves a series of reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of a carboxyethyl group on TCEP, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The electrons from the remaining hydroxyl group move to reform the carbonyl double bond, creating a protonated ester. masterorganicchemistry.com

Deprotonation: A base (such as a water molecule or another methanol molecule) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final methyl ester product. masterorganicchemistry.com

This process occurs for all three carboxyethyl groups to yield this compound.

Advanced Phosphine (B1218219) Synthesis Routes Pertinent to (Methoxycarbonylethyl)phosphine Systems

While direct esterification of TCEP is the most straightforward approach, other advanced synthetic methods for creating tertiary phosphines are relevant, particularly for producing analogues or for situations where TCEP is not a viable starting material.

Grignard Approaches for Functionalized Phosphines

Grignard reagents are powerful tools for the formation of carbon-phosphorus bonds and are widely used in the synthesis of tertiary phosphines. nih.govdocumentsdelivered.comrsc.org In a hypothetical application to a system like this compound, one could envision a reaction between a phosphorus trihalide (e.g., PCl₃) and a Grignard reagent derived from a protected 3-halopropionate ester.

The general reaction is as follows: 3 R-MgX + PCl₃ → PR₃ + 3 MgXCl wikipedia.org

For the synthesis of this compound, the Grignard reagent would be derived from methyl 3-bromopropionate. However, the ester functionality is generally not compatible with the highly reactive nature of Grignard reagents. nih.gov Therefore, a protection strategy for the ester group or the use of alternative organometallic reagents that are more tolerant of functional groups, such as organozinc compounds, would be necessary. nih.gov

| Reagent Type | General Application in Phosphine Synthesis | Potential for (Methoxycarbonylethyl)phosphine Systems |

| Grignard Reagents | Reaction with halophosphines to form P-C bonds. nih.govwikipedia.org | Challenging due to the incompatibility of Grignard reagents with ester groups. Requires protection-deprotection steps. nih.gov |

| Organolithium Reagents | Similar to Grignard reagents for P-C bond formation. rsc.orgwikipedia.org | Also highly reactive and generally incompatible with ester functionalities. |

| Organozinc Reagents | Milder alternative to Grignard reagents, showing better functional group tolerance. nih.gov | A more viable, though less common, approach for the synthesis of functionalized phosphines like this compound. |

Metal-Free P-Arylation Strategies for Tertiary Phosphine Derivatives

Recent advancements in phosphine synthesis have focused on metal-free methods, which offer advantages in terms of cost, toxicity, and product purity. acs.orgunimi.it While these methods predominantly focus on P-arylation, the underlying principles could potentially be adapted for P-alkylation. For instance, metal-free synthesis of aryltriphenylphosphonium salts has been achieved by reacting triphenylphosphine (B44618) with aryl bromides in refluxing phenol. acs.org Subsequent hydrolysis and reduction can yield the corresponding tertiary phosphine oxide and tertiary phosphine. acs.org Applying such a strategy to an alkyl system would be a novel extension of this chemistry.

Nucleophilic Substitution Reactions in Phosphine Architecture

Nucleophilic substitution is a fundamental strategy in organic synthesis and can be applied to the construction of phosphine architectures. nih.govwalisongo.ac.id This can involve either a phosphorus-centered nucleophile or a carbon-centered nucleophile.

One common approach is the reaction of a metal phosphide (B1233454), such as lithium diphenylphosphide, with an alkyl halide. wikipedia.org To synthesize this compound via this route, one would need to start with phosphine (PH₃) and deprotonate it to form a phosphide anion (PH₂⁻), which would then react with three equivalents of an appropriate electrophile like methyl 3-halopropionate. The reaction of phosphine with Michael acceptors, such as acrylonitrile, followed by hydrolysis, is a known route to TCEP, which can then be esterified. wikipedia.orgwikipedia.org

PH₃ + 3 CH₂=CHCN → P(CH₂CH₂CN)₃ → P(CH₂CH₂COOH)₃ (after hydrolysis) wikipedia.orgwikipedia.org

Alternatively, a nucleophilic substitution at the phosphorus center can be employed. This often involves the reaction of a chlorophosphine with an organometallic reagent, as seen in the Grignard approach. nih.gov Chiral phosphines can be synthesized via diastereoselective nucleophilic substitution at the phosphorus atom using chiral auxiliaries. nih.govsemanticscholar.org

Purification and Isolation Techniques for this compound

Following the synthesis, a mixture containing the desired this compound, unreacted starting materials, and potential byproducts is obtained. The purification and isolation of the target compound are critical to achieve the desired purity for its intended applications. Given the likely physical properties of this compound as a high-boiling, viscous liquid, a combination of the following techniques is generally employed.

Initial Work-up:

The initial work-up procedure may involve the removal of any volatile unreacted starting materials or solvents under reduced pressure. If a solid catalyst was used, it would be removed by filtration.

Distillation:

Due to its probable high boiling point, purification by vacuum distillation is a primary method for separating this compound from less volatile impurities. This technique allows for the distillation of the compound at a lower temperature than its atmospheric boiling point, thereby preventing thermal decomposition. The efficiency of the separation is dependent on the difference in boiling points between the product and the impurities.

Chromatographic Methods:

Flash column chromatography is a versatile and widely used technique for the purification of organic compounds. nsf.govsorbtech.comrochester.edu For the purification of this compound, silica (B1680970) gel is a common stationary phase. nsf.govsorbtech.com The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used to elute the compounds from the column based on their polarity. Given that phosphines can be sensitive to acidic silica, the silica gel may be deactivated with a base like triethylamine (B128534) prior to use. rochester.edu

The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC). Fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Crystallization:

While this compound is likely a liquid at room temperature, some tertiary phosphines can be purified by crystallization at low temperatures. psu.edu This method relies on the difference in solubility between the desired compound and the impurities in a given solvent. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The crystals are then collected by filtration.

Coordination Chemistry of Tri 2 Methoxycarbonylethyl Phosphine

Complexation with Transition Metal Centers

The coordination of Tri(2-methoxycarbonylethyl)phosphine to transition metals primarily occurs through the phosphorus atom, which acts as a soft Lewis base. The electronic and steric properties of the phosphine (B1218219) ligand play a crucial role in determining the geometry and stability of the resulting complexes.

Platinum(II) complexes are typically square planar and can exist as cis and trans isomers, a feature that is critical in various applications. The coordination chemistry of this compound with platinum(II) has been investigated, revealing insights into the synthesis, stereoisomerism, and ligand binding characteristics.

The synthesis of platinum(II) complexes with this compound can be achieved by reacting a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the phosphine ligand. The resulting stereochemistry (cis or trans) of the [PtCl₂(P(CH₂CH₂COOCH₃)₃)₂] complexes is influenced by the reaction conditions.

The reaction of K₂PtCl₄ with the related tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water leads to the formation of the cis-[Pt(TCEP)₂Cl₂] complex. Subsequent esterification of this cis-complex with methanol (B129727) yields cis-[PtCl₂{P(CH₂CH₂COOCH₃)₃}₂]. On the other hand, the trans isomer, trans-[PtCl₂{P(CH₂CH₂COOCH₃)₃}₂], can also be synthesized, and its structure has been confirmed by X-ray diffraction. The stability of these isomers can be influenced by solvent and other reaction parameters, with isomerization between cis and trans forms being a known phenomenon in square-planar platinum(II) phosphine complexes. researchgate.net

The geometry of the resulting platinum(II) complexes is, as expected, square planar. In the case of trans-[PtCl₂{P(CH₂CH₂COOCH₃)₃}₂], the platinum atom lies at the center of a square plane, with the two phosphine ligands and two chloride ligands occupying the vertices in a trans configuration. The Pt-P and Pt-Cl bond lengths are within the typical ranges observed for similar trans-dihalogenobis(phosphine)platinum(II) complexes. researchgate.net The presence of the bulky phosphine ligands influences the angles around the platinum center, leading to a slightly distorted square planar geometry.

The coordination chemistry of palladium(II) with phosphine ligands is extensive, with applications in catalysis and materials science. While specific studies on this compound with palladium(II) are not widely documented, the behavior of the closely related tris(2-carboxyethyl)phosphine (TCEP) provides valuable insights into the expected coordination modes.

New palladium(II) complexes with TCEP, such as trans-[PdCl₂(TCEP)₂] and a dinuclear complex trans-[Pd₂(μ-Cl)₂Cl₂(TCEP)₂], have been synthesized and characterized. digitellinc.comcancer.gov These complexes are stable in non-aqueous solvents like DMSO and DMF. digitellinc.com In these complexes, the TCEP ligand coordinates to the palladium(II) center through the phosphorus atom. In aqueous solutions, the carboxyl groups of TCEP can deprotonate and coordinate to the metal, leading to the substitution of chloride ligands. digitellinc.com By analogy, it is expected that this compound would coordinate to palladium(II) in a similar fashion through its phosphorus atom, forming square planar complexes. The ester groups are less likely to coordinate directly to the palladium center compared to the carboxylate groups of TCEP, but they would still influence the solubility and reactivity of the resulting complexes. The cis/trans isomerization observed in bis(phosphine)palladium(II) complexes is also a possibility for complexes with this compound. nih.gov

Ruthenium complexes with specialized phosphine ligands are of great interest in catalysis. One such class of ligands is enamido-phosphines, which can be synthesized through the reaction of a secondary amine with a chlorodialkylphosphine. rsc.org While there is no direct report on the use of this compound to create such ligands, the general synthetic methodology suggests a potential pathway.

Tridentate amine-imine-phosphine ligands can be synthesized through a protocol involving condensation, deprotonation, and the addition of a chlorodialkylphosphine. rsc.org These ligands exist in an enamine tautomeric form and coordinate to ruthenium to form complexes like RuHClRPNN(H). rsc.org Subsequent treatment with a base can lead to the formation of ruthenium enamido-phosphine complexes. rsc.org Given that the synthesis of phosphine ligands can be achieved through various methods, including the reaction of phosphine precursors with electrophiles, it is conceivable that a derivative of this compound could be used to generate novel enamido-phosphine ligands for ruthenium coordination. digitellinc.comnih.gov

Platinum(II) Coordination Compounds

Structural Elucidation of Metal-Tri(2-methoxycarbonylethyl)phosphine Complexes

The precise three-dimensional arrangement of atoms in metal complexes is crucial for understanding their reactivity and properties. X-ray crystallography is the definitive method for determining these structures.

The crystal structure of trans-[PtCl₂{P(CH₂CH₂COOCH₃)₃}₂] has been determined, providing detailed information on its molecular geometry. researchgate.net The platinum atom exhibits a square planar coordination environment. The Pt-P and Pt-Cl bond distances are within the expected ranges for such complexes. researchgate.net The supramolecular structure is influenced by the disposition of the methoxycarbonylethyl groups, which engage in intermolecular interactions. researchgate.net

For the analogous palladium(II) complex with TCEP, trans-[PdCl₂{P(RCOOD)₃}₂] (where R = C₂H₄), the structure has also been determined by X-ray crystallography, showing a square planar geometry around the palladium atom. digitellinc.comcancer.gov

Table 1: Selected Crystallographic Data for trans-[PtCl₂{P(CH₂CH₂COOCH₃)₃}₂] Data sourced from Hernandez-Gil et al. (2018) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Pt-P Bond Lengths (Å) | 2.315 - 2.373 |

| Pt-Cl Bond Lengths (Å) | 2.301 - 2.317 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination compounds. While specific crystal structures for complexes of this compound are not widely reported, extensive studies on the closely related ligand, tris(2-carboxyethyl)phosphine (TCEP), provide significant insights into the expected coordination geometries.

In a study on palladium(II) complexes of TCEP, single-crystal X-ray analysis revealed the formation of both mononuclear and dinuclear species. For instance, the complex trans-[PdCl₂(TCEP)₂] was characterized, showcasing a square planar geometry around the palladium center with the two TCEP ligands coordinated in a trans fashion through their phosphorus atoms. nih.gov The carboxyl groups of the TCEP ligands were not directly involved in the primary coordination sphere in this particular complex. nih.gov

A dinuclear, chloro-bridged palladium(II) complex, trans-[Pd₂(μ-Cl)₂Cl₂(TCEP)₂], was also structurally characterized. nih.gov In this compound, two palladium centers are bridged by two chloride ligands, with each palladium also being coordinated to a terminal chloride and a TCEP ligand. The coordination geometry around each palladium atom remains approximately square planar. nih.gov

Furthermore, upon crystallization from water, a polymeric palladium(II) complex with TCEP, [PdCl{P(RCOO-κO-μ-O')(RCOOH)₂-κP}], was isolated and its structure determined by X-ray crystallography. nih.gov This structure demonstrates the potential for the ester or carboxylic acid groups to participate in coordination, either intramolecularly or by bridging metal centers, especially under conditions that favor their deprotonation or interaction. nih.gov

Based on these findings with TCEP, it can be inferred that this compound would likely form similar square planar complexes with Pd(II), with the primary coordination occurring through the phosphorus atom. The methoxycarbonyl groups, while generally less coordinating than carboxylates, could potentially engage in weak interactions with the metal center or influence the crystal packing through intermolecular forces.

Table 1: Selected Crystallographic Data for a Related TCEP-Palladium(II) Complex

| Parameter | trans-[PdCl₂{P(C₂H₄COOD)₃}₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.876(2) |

| b (Å) | 16.543(3) |

| c (Å) | 11.098(2) |

| β (°) | 108.91(3) |

| Z | 2 |

| R-factor | 0.045 |

| Data is for the deuterated analogue of the TCEP complex and serves as a representative example. nih.gov |

Spectroscopic Characterization of Coordination Adducts (e.g., NMR, IR, ESI-MS)

Spectroscopic methods are crucial for characterizing coordination adducts of this compound in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative for studying phosphine complexes. Upon coordination of this compound to a metal center, the ³¹P chemical shift is expected to move downfield compared to the free ligand, which is indicative of the phosphorus lone pair donation to the metal. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphine bond. For palladium(II) complexes with the related TCEP ligand, ³¹P NMR signals for species like trans-[PdCl₂(TCEP)₂] are observed, confirming the presence of coordinated phosphine in solution. nih.gov ¹H and ¹³C NMR spectroscopy can be used to observe changes in the chemical shifts of the protons and carbons in the methoxycarbonylethyl arms upon coordination, which can indicate if the ester groups are involved in any interaction with the metal.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the functional groups present in this compound. The C=O stretching frequency of the ester groups in the free ligand is expected to be around 1730-1740 cm⁻¹. Upon coordination of the phosphine to a metal, this band may shift, although significant shifts are only expected if the carbonyl oxygen directly interacts with the metal center. In studies of palladium(II) complexes with TCEP, the IR spectra show characteristic bands for the carboxylic acid groups, and changes in these bands upon complexation provide evidence of their involvement in the coordination or hydrogen bonding within the crystal lattice. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the characterization of intact coordination complexes in the gas phase. It is particularly useful for identifying the species present in solution. For palladium(II) complexes of TCEP, ESI-MS has been used to identify the formation of various species in aqueous solution, including mononuclear and dinuclear complexes, as well as species where chloride ligands have been substituted by water or carboxylate groups. nih.gov This technique would be equally valuable for characterizing the solution speciation of this compound complexes.

Table 2: Representative Spectroscopic Data for a Related TCEP-Palladium(II) Complex

| Technique | Species | Observed Data |

| ³¹P NMR | trans-[PdCl₂(TCEP)₂] | Shift indicating coordination |

| IR (cm⁻¹) | trans-[PdCl₂(TCEP)₂] | Bands corresponding to C=O and P-C stretches |

| ESI-MS | Solution of [PdCl₂(TCEP)₂] | Peaks corresponding to [PdCl(TCEP)₂]⁺ and other fragments |

| Data is based on findings for TCEP complexes and is illustrative for this compound. nih.gov |

Ligand Design Principles and Their Influence on Coordination Properties

The design of phosphine ligands with specific electronic and steric properties is a central theme in the development of catalysts and functional materials. The incorporation of methoxycarbonyl-ethyl groups in this compound is a deliberate design choice that imparts specific characteristics to the ligand.

Electronic Effects: The ester groups are electron-withdrawing, which reduces the electron-donating ability of the phosphorus atom compared to simple trialkylphosphines. This electronic modification can influence the strength of the metal-phosphine bond and, consequently, the reactivity of the resulting complex. A less electron-rich phosphine can lead to a more electrophilic metal center, which can be desirable in certain catalytic applications.

Steric Effects: The three flexible ethyl chains with terminal ester groups create a specific steric profile around the phosphorus donor atom. The cone angle, a common measure of phosphine steric bulk, will be influenced by the conformation of these chains. The flexibility of the arms allows the ligand to adapt to the steric requirements of different metal centers and coordination geometries.

Functional Group Participation: The ester functionalities provide potential secondary coordination sites. While the carbonyl oxygen of an ester is a weaker donor than the oxygen of a deprotonated carboxylic acid, it can still engage in weak dative interactions with a Lewis acidic metal center, particularly if the geometry is favorable. This can lead to the formation of chelate or bridging structures, influencing the stability and reactivity of the complex. The presence of these functional groups also enhances the solubility of the ligand and its complexes in polar organic solvents.

In essence, this compound is designed as a "hemilabile" ligand, where the strong P-donor ensures coordination, while the weaker O-donor of the ester groups can reversibly bind to the metal center. This hemilability can be crucial in catalysis, as the dissociation of a weak donor can open up a coordination site for substrate binding. The principles of ligand design embodied in this compound, therefore, aim to create metal complexes with a tailored balance of steric and electronic properties, along with the potential for functional group participation to modulate reactivity.

Catalytic Applications of Tri 2 Methoxycarbonylethyl Phosphine and Analogous Phosphines

Role as Ligands in Homogeneous Transition Metal Catalysis

Phosphine (B1218219) ligands are crucial in homogeneous catalysis, where they coordinate to a metal center and influence the catalyst's electronic and steric properties. This, in turn, affects the efficiency and selectivity of the catalyzed reaction. The electron-donating ability and the steric bulk of the phosphine are key parameters that can be fine-tuned to optimize catalytic performance.

Carbon-carbon bond forming reactions are fundamental in organic synthesis, and palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are among the most powerful methods. The role of phosphine ligands in these reactions is to stabilize the palladium catalyst and to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Extensive searches of the scientific literature reveal a significant lack of specific studies on the application of Tri(2-methoxycarbonylethyl)phosphine as a ligand in Suzuki, Heck, or hydrovinylation reactions. While numerous phosphines have been successfully employed in these transformations, leading to high yields and selectivities, specific data, including detailed research findings and data tables for this compound, are not available in the reviewed literature.

For context, analogous phosphines with different functionalities have been investigated. For instance, tris(2-methoxyphenyl)phosphine (B1216234) has been utilized as a ligand in the Suzuki coupling of aryl bromides with arylboronic acids, demonstrating good to excellent yields in the synthesis of biaryls. beilstein-journals.org Similarly, bulky trialkylphosphines are known to be effective in Heck reactions. nih.govbeilstein-journals.org However, this information on analogous compounds does not directly address the catalytic activity of this compound.

Deaminative coupling reactions represent an emerging area in cross-coupling chemistry, where amino groups are utilized as coupling partners. The development of effective catalyst systems, often involving transition metals and specific ligands, is crucial for the advancement of this methodology.

A thorough review of available scientific literature indicates that there are no specific research articles or data available on the use of this compound as a ligand in deaminative coupling reactions. The catalytic potential of this specific phosphine in this context remains unexplored in the public domain.

Organocatalysis and Nucleophilic Activation Mediated by Phosphines

In organocatalysis, a small organic molecule accelerates a chemical reaction without the involvement of a metal. Phosphines, acting as nucleophilic catalysts, can activate substrates and facilitate a variety of transformations.

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. Phosphines have been shown to catalyze such reactions. For example, triphenylphosphine (B44618) can catalyze the synthesis of 2,3-diaminoacid derivatives. nih.gov

However, there is no specific information or published research on the application of this compound as a catalyst in multicomponent reactions, including the synthesis of 2,3-diaminoacid derivatives.

Applications in Polymerization Processes

Phosphines can also play a role in polymerization reactions, acting as initiators or catalysts.

Anionic addition polymerization is a chain-growth polymerization method initiated by anions. Neutral nucleophiles, including some phosphines, can initiate the polymerization of monomers with strongly electron-withdrawing groups. nih.gov This type of polymerization can be "living," allowing for the synthesis of polymers with well-defined molecular weights and architectures. nih.gov

Despite the known role of phosphines in initiating certain anionic polymerizations, a detailed search of the scientific literature did not yield any specific examples or data on the use of this compound as an initiator for anionic addition polymerization.

Green Chemistry Considerations in Catalytic Transformations

The application of green chemistry principles to catalytic processes involving phosphine ligands, such as this compound and its analogs, is crucial for developing sustainable chemical manufacturing. These considerations aim to minimize environmental impact by improving reaction efficiency, reducing waste, and utilizing safer materials. Key aspects of green chemistry in this context include atom economy, the use of benign solvents, and the recyclability of the catalyst.

A significant area of research focuses on the use of phosphine catalysts in reactions that are inherently atom-economical. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. gessnergroup.com Addition reactions, for example, have a 100% atom economy in theory as all reactant atoms are incorporated into the final product. acs.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. acs.orgmdpi.com For instance, the Wittig reaction, which utilizes phosphonium (B103445) ylides, often produces stoichiometric amounts of triphenylphosphine oxide as a byproduct, resulting in poor atom economy. mdpi.com The molecular weight of the phosphine oxide waste can be significantly greater than the desired product, highlighting the inefficiency. mdpi.com

The choice of solvent is another critical factor in the greenness of a catalytic process. rsc.org Solvents can influence reaction rates, selectivity, and the ease of product separation and catalyst recycling. rsc.orgnih.gov Research into analogous phosphine catalysts, such as tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), has explored the impact of different solvents on reaction performance. In oxa-Michael reactions, TTMPP has shown high activity under solvent-free conditions, which is a significant green advantage. rsc.org When solvents are necessary, the use of more benign options is preferred. For example, in studies with TTMPP, the polar protic solvent t-butanol was found to mitigate the negative effects of dilution that were observed with less green solvents like toluene (B28343) and dimethylformamide. rsc.org The ideal "green" solvent should be non-toxic, readily available from renewable resources, biodegradable, and easily recyclable.

The ability to recycle and reuse the catalyst is a cornerstone of green chemistry, as it reduces waste and lowers process costs. For phosphine-based catalysts, various strategies have been developed to facilitate recycling. One approach involves anchoring the phosphine ligand to a polymer support, such as polyisobutylene. nih.gov This allows for the catalyst to be separated from the product mixture by filtration or precipitation and reused in subsequent reaction cycles. nih.gov Another strategy involves the use of biphasic systems, where the catalyst resides in a separate phase (e.g., an ionic liquid or a fluorous solvent) from the reactants and products, allowing for easy separation and recycling. Research on palladium catalysts with phosphine-imidazoline ligands in ionic liquids has demonstrated successful recycling of the catalytic system. rsc.org

Below are data tables that summarize key green chemistry metrics for catalytic reactions and the properties of the phosphine compounds mentioned.

Table 1: Green Chemistry Metrics in Catalysis This table provides an overview of common metrics used to evaluate the environmental performance of chemical reactions.

| Metric | Description | Ideal Value | Reference |

| Atom Economy (AE) | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. | 100% | gessnergroup.com |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the desired product. | 100% | researchgate.net |

| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. | 0 | greenchemistry-toolkit.org |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product. | 1 | greenchemistry-toolkit.org |

Biological and Biomedical Research with Tri 2 Methoxycarbonylethyl Phosphine

Interactions with Biological Macromolecules

The interaction of Tri(2-methoxycarbonylethyl)phosphine and its analogs with key biological macromolecules such as DNA and proteins is a critical area of study to understand its biological effects and potential applications.

DNA Interaction Studies (e.g., pBR322, Calf Thymus DNA)

Protein Interaction Studies (e.g., Lysozyme (B549824), RNase, Atox1)

The interactions of phosphine-based reducing agents with proteins are more extensively documented, primarily focusing on the reduction of disulfide bonds which are crucial for protein structure and function.

Lysozyme: Studies on the interaction of TCEP with hen egg-white lysozyme have demonstrated that it can inhibit amyloid fibrillation in a dose-dependent manner. This inhibition is associated with the disruption of disulfide bonds and the promotion of protein unfolding, preventing the transition from alpha-helical to beta-sheet structures that characterize amyloid formation.

RNase A: The activity of Ribonuclease A (RNase A) is dependent on the integrity of its four disulfide bonds. TCEP is effectively used as a reducing agent to break these bonds, leading to the inactivation of the enzyme. genelink.comgenelink.com This property is particularly useful in laboratory settings during RNA extraction procedures to protect the RNA from degradation by RNase A. genelink.comgenelink.com The reduction of disulfide bonds in RNase A by TCEP is a selective and quantitative process that can be performed over a wide pH range. genelink.com

Atox1: The human copper chaperone Atox1 is a key protein in copper homeostasis and has been implicated in cisplatin (B142131) detoxification. In studies involving Atox1, TCEP has been used as a reducing agent in the experimental buffer. portlandpress.com While direct interaction studies with this compound are not available, research on Atox1 has shown that it can interact with various proteins and that its function is regulated by copper binding to a CxxC motif. portlandpress.comnih.govmdpi.comresearchgate.net In one study, a TCEP molecule was found coordinated to a platinum atom in a complex with Atox1 and cisplatin, highlighting the potential for phosphines to be present in such biological coordination complexes. portlandpress.com Furthermore, the ATPase activity of the copper transporter ATP7B, which receives copper from Atox1, is not stimulated by copper complexed with TCEP, suggesting a specific biological recognition for copper delivery that is not mimicked by this phosphine (B1218219) complex. nih.gov

Cellular Permeability and Intracellular Dynamics

The efficiency of any biologically active compound is often dependent on its ability to cross cell membranes and reach its intracellular target. While this compound is water-soluble, its cellular permeability can be a limiting factor for some applications. Research has focused on modifying related phosphine structures to enhance their entry into cells.

A study aimed at developing neuroprotective agents synthesized borane-protected analogs of TCEP, including structures with methyl ester groups similar to this compound. These novel compounds, such as bis(3-propionic acid methyl ester)phenylphosphine borane (B79455) complex (PB1) and (3-propionic acid methyl ester)diphenylphosphine borane complex (PB2), were designed to have increased cell permeability. A Parallel Artificial Membrane Permeability Assay (PAMPA) demonstrated that these esterified and borane-protected phosphines were substantially more permeable than TCEP. This increased permeability correlated with their ability to protect retinal ganglion cells from apoptosis at nanomolar and even picomolar concentrations, suggesting that enhanced intracellular access significantly improves the efficacy of these reducing agents.

The intracellular dynamics of these phosphine-borane complexes were further investigated, revealing that they are potent intracellular disulfide reducing agents. They were shown to reduce intracellular disulfides more rapidly than TCEP, providing a mechanism for their neuroprotective effects by counteracting oxidative stress-induced disulfide bond formation.

Mechanistic Role as a Reducing Agent in Biological Systems

The primary and most well-characterized role of this compound and related phosphines in biological systems is the reduction of disulfide bonds.

Disulfide Bond Reduction Mechanisms and Biological Implications

The reduction of a disulfide bond by a tertiary phosphine like this compound proceeds through a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This results in the formation of a thiophosphonium intermediate. Subsequent hydrolysis of this intermediate yields two free thiol groups (cysteines) and the corresponding phosphine oxide. A key feature of this reaction is its irreversibility, which is driven by the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide by-product.

This mechanism has several biological implications:

Protein Denaturation and Inactivation: By breaking the disulfide bonds that stabilize the tertiary and quaternary structures of many proteins, phosphine reducing agents can lead to protein unfolding and loss of function. This is exemplified by the inactivation of RNase A. genelink.comgenelink.com

Reactivation of Oxidized Enzymes: In cases where enzymatic activity is inhibited by the formation of aberrant disulfide bonds under oxidative stress, reducing agents can restore function by regenerating the free sulfhydryl groups.

Neuroprotection: Research has shown that reducing disulfide formation is a viable neuroprotective strategy. The use of cell-permeable phosphine-borane complexes has demonstrated that intracellular disulfide reduction can protect neurons from cell death induced by axonal injury and oxidative stress.

Caution with NAD(P)+-Dependent Enzymes: An important consideration is the potential for side reactions. Tris(alkyl)phosphines, including TCEP, have been shown to react with the biological cofactor NAD(P)+. nih.govnih.gov This reaction involves a nucleophilic attack by the phosphine on the C4 atom of the nicotinamide (B372718) ring, forming a covalent adduct. nih.gov This adduct can potentially inhibit NAD(P)+-dependent enzymes, which serves as a cautionary note for researchers using these reducing agents in studies involving such enzymes. nih.govnih.gov

The table below summarizes the key mechanistic aspects of disulfide bond reduction by phosphines.

| Feature | Description |

| Reactants | Tertiary phosphine (e.g., this compound), Protein with disulfide bond(s) |

| Mechanism | Nucleophilic attack by phosphorus on a sulfur atom, formation of a thiophosphonium intermediate, followed by hydrolysis. |

| Products | Protein with reduced thiols (cysteines), Phosphine oxide |

| Driving Force | Formation of a highly stable phosphorus-oxygen double bond (P=O) |

| Key Characteristic | Irreversible reaction |

Investigation in Medicinal Chemistry and Metallodrug Design

The unique chemical properties of phosphines have led to their investigation in medicinal chemistry, particularly in the design of novel therapeutic agents and metallodrugs.

While there is limited specific research on this compound as a direct component of a metallodrug, the broader class of phosphine ligands is of significant interest in this field. Phosphines are "soft" ligands that bind preferentially to "soft" metal ions like gold(I). This has been explored in the development of gold-based therapeutics. For instance, early studies on radioactive gold(I) complexes for radiopharmaceutical use employed water-soluble phosphine ligands. However, these complexes often showed instability in vivo due to ligand exchange reactions with intracellular thiols.

More recently, N-heterocyclic carbenes (NHCs) have been investigated as alternative ligands to stabilize gold(I) in radiopharmaceuticals, with the aim of overcoming the instability of phosphine-gold complexes. acs.org

The interaction of phosphines with existing metallodrugs is also an area of study. As mentioned previously, TCEP has been observed in a crystal structure of a complex involving the copper chaperone Atox1 and the anticancer drug cisplatin. portlandpress.com This highlights the potential for phosphine reducing agents, often present in experimental buffers, to interact with and potentially modify the activity of metallodrugs.

The development of more stable and targeted phosphine-containing molecules, such as the neuroprotective phosphine-borane complexes with enhanced cellular permeability, represents a promising direction for the application of this class of compounds in medicinal chemistry. These findings suggest that by modifying the core phosphine structure, it is possible to create derivatives with improved pharmacological properties.

Modulation of Reactivity in Novel Platinum Complexes for Therapeutic Avenues

The incorporation of phosphine ligands into platinum complexes represents a strategic approach to alter their stability, solubility, and biological interactions, potentially leading to new therapeutic agents with improved pharmacological profiles. Research has explored the use of this compound, also referred to in literature as tmTCEP, as a ligand in novel platinum(II) complexes.

A key study details the synthesis and characterization of a platinum complex featuring this ligand: cis-[Pt(tmTCEP)₂Cl₂]. royalsocietypublishing.orgresearchgate.net This complex was synthesized through a one-step esterification of the related compound, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and subsequent coordination to the platinum center. royalsocietypublishing.org The reaction of K₂PtCl₄ with two equivalents of TCEP in methanol (B129727) as a solvent leads to the quantitative formation of cis-[Pt(tmTCEP)₂Cl₂]. royalsocietypublishing.org

The significance of using this compound lies in its potential to enhance the cellular uptake of the platinum complex. The esterification of the carboxylic acid groups of TCEP to the methoxycarbonyl groups of tmTCEP increases the lipophilicity of the ligand. This increased hydrophobicity is suggested to lead to higher permeability through the cell membrane compared to its carboxylic acid counterpart, TCEP. researchgate.net This modulation of the ligand's properties is a critical aspect in the design of more effective metallodrugs, as efficient transport into the cell is a prerequisite for reaching the intracellular target, which for many platinum drugs is DNA.

The reactivity of these platinum-phosphine complexes is also a subject of investigation. For instance, the stability of such complexes in solution and their interactions with biological macromolecules like DNA and proteins are crucial determinants of their therapeutic potential. royalsocietypublishing.org The choice of a phosphine ligand like this compound, which has a known role in biochemical systems, is a deliberate strategy to potentially improve the pharmacokinetic properties of the resulting platinum complex. royalsocietypublishing.orgresearchgate.net

Table 1: Synthesized Platinum(II) Complex with this compound

| Complex Name | Ligand | Configuration |

| cis-[Pt(tmTCEP)₂Cl₂] | This compound | cis |

Cytotoxicity Studies in Diverse Cell Lines

While direct and extensive cytotoxicity data for platinum complexes of this compound are emerging, significant research has been conducted on the closely related platinum(II) complex containing Tris(2-carboxyethyl)phosphine (TCEP), cis-[PtCl₂(TCEP)₂]. iiarjournals.orgnih.gov These studies provide a valuable framework for understanding the potential cytotoxic profile of its esterified analogue. The cytotoxic activity of cis-[PtCl₂(TCEP)₂] has been evaluated against various cancer cell lines, demonstrating its potential as an anticancer agent. iiarjournals.orgmdpi.com

In a notable study, the cytotoxicity of cis-[PtCl₂(TCEP)₂] was assessed against canine lymphoma and leukemia cell lines. iiarjournals.org The results indicated that this complex exhibited a higher cytotoxic activity compared to the widely used anticancer drug, cisplatin. iiarjournals.org The cell death induced by the complex was found to be associated with the induction of apoptosis. iiarjournals.orgnih.gov

The half-maximal inhibitory concentrations (IC₅₀) for cis-[PtCl₂(TCEP)₂] after a 24-hour treatment were determined in several cell lines. For instance, the CLBL-1 canine lymphoma cell line was found to be the most sensitive, with an IC₅₀ value of 0.92 ± 0.05 μM. iiarjournals.org The GL-1 and CL-1 cell lines showed IC₅₀ values of 1.35 ± 0.07 μM and 2.59 ± 0.03 μM, respectively. iiarjournals.org In comparison, the IC₅₀ values for cisplatin in the GL-1 and CLBL-1 cell lines were significantly higher, at 25.98 ± 3.74 μM and 22.99 ± 2.42 μM, respectively, highlighting the potent in vitro activity of the TCEP-containing platinum complex. iiarjournals.org Further studies have also pointed to the cytotoxic and antiproliferative effects of the PtCl₂(TCEP)₂ complex against both canine and human cancer cell lines. mdpi.com

Given that this compound (tmTCEP) is reported to have a higher cell membrane permeability than TCEP, it is hypothesized that platinum complexes of tmTCEP could exhibit even greater cytotoxicity. researchgate.net The enhanced lipophilicity would facilitate more efficient entry into cancer cells, leading to a higher intracellular concentration of the active platinum species. This suggests that cis-[Pt(tmTCEP)₂Cl₂] could be a more potent anticancer agent than its TCEP counterpart, although further direct comparative studies are necessary to confirm this.

Table 2: Cytotoxicity of the Related Platinum Complex cis-[PtCl₂(TCEP)₂] in Canine Cancer Cell Lines

| Cell Line | Type | IC₅₀ of cis-[PtCl₂(TCEP)₂] (μM) | IC₅₀ of Cisplatin (μM) |

| CLBL-1 | Canine Lymphoma | 0.92 ± 0.05 | 22.99 ± 2.42 |

| GL-1 | Canine Leukemia | 1.35 ± 0.07 | 25.98 ± 3.74 |

| CL-1 | Canine Lymphoma | 2.59 ± 0.03 | Not Reported |

Computational and Mechanistic Investigations of Tri 2 Methoxycarbonylethyl Phosphine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules, particularly transition metal complexes. chemrxiv.org It offers a balance between computational cost and accuracy, enabling detailed exploration of reaction pathways and molecular characteristics. For phosphine (B1218219) ligands like Tri(2-methoxycarbonylethyl)phosphine, DFT can provide fundamental insights into their role in catalysis.

DFT calculations are instrumental in mapping the potential energy surfaces of catalytic reactions, allowing for the step-by-step elucidation of complex reaction mechanisms. rsc.org Key steps in many catalytic cycles involving phosphine ligands, such as oxidative addition, transmetalation, and reductive elimination, can be computationally modeled to determine their respective energy barriers and reaction energies. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine ligand is known to critically affect the efficiency of both the oxidative addition and reductive elimination steps. rsc.org

While specific DFT studies detailing entire catalytic cycles for this compound are not prevalent in the surveyed literature, the methodology remains directly applicable. A computational investigation would involve modeling the palladium (or other transition metal) complex of this compound and then systematically calculating the structures and energies of all reactants, intermediates, transition states, and products for a given catalytic cycle, such as a Heck or Suzuki coupling. This would reveal the rate-determining step and provide insights into how the electronic and steric features of the methoxycarbonylethyl groups influence the catalytic efficiency. Studies on similar systems, such as the palladium-catalyzed methoxycarbonylation of ethene, have successfully used spectroscopic and computational methods to establish the operative catalytic cycle. researchgate.netnih.gov

A cornerstone of mechanistic studies is the detailed characterization of transient species, namely intermediates and transition states. rsc.org DFT calculations allow for the geometry optimization of these species, providing key structural information like bond lengths and angles. researchgate.net Subsequent frequency calculations can confirm the nature of these stationary points on the potential energy surface: intermediates possess all real, positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For a system involving this compound, DFT could be used to characterize, for example, a square planar Pd(II) intermediate formed after oxidative addition. The calculated Pd-P bond length and the conformation of the flexible methoxycarbonylethyl arms would offer insight into the steric environment around the metal center. nsf.gov Similarly, the structure and energy of the transition state for the reductive elimination step would be crucial for understanding the final, product-forming stage of a cross-coupling reaction. While comprehensive studies combining synthesis and DFT calculations have been performed for various phosphine-metal complexes, specific data for this compound remains an area for future investigation. soton.ac.uk

The influence of a phosphine ligand in a catalytic system is largely governed by its electronic and steric properties. nsf.gov Computational chemistry provides robust methods to quantify these effects.

Electronic Parameters: The Tolman Electronic Parameter (TEP) is a widely used measure of a ligand's electron-donating or -withdrawing ability. wikipedia.org It is determined from the A₁ C-O vibrational stretching frequency (ν(CO)) of a reference nickel complex, [LNi(CO)₃]. wikipedia.org Strongly electron-donating ligands increase electron density on the metal, which engages in greater π-backbonding with the CO ligands, weakening the C-O bond and lowering the ν(CO) frequency. wikipedia.org While the experimental TEP for this compound is not widely reported, DFT calculations can predict this value with high accuracy. chemrxiv.org Given its trialkylphosphine nature, it is expected to be a good electron donor, though the electron-withdrawing character of the three ester groups would likely result in a higher ν(CO) value compared to simple trialkylphosphines like Tri(tert-butyl)phosphine.

Steric Parameters: The steric bulk of a ligand is critical for catalyst stability and selectivity. While the Tolman cone angle has been a traditional measure, the concept of percent buried volume (%Vbur) has emerged as a more general and accurate method to quantify the steric environment of a ligand. researchgate.netrsc.org The %Vbur calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. rsc.org This parameter can be readily calculated from the DFT-optimized geometry of a metal-ligand complex. For a flexible ligand like this compound, different conformations can lead to different steric profiles.

Below is a table comparing the known computational parameters for common phosphine ligands, providing context for where this compound might be situated once its parameters are explicitly calculated.

| Ligand | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Type | Percent Buried Volume (%Vbur) |

| P(t-Bu)₃ | 2056.1 wikipedia.org | Strongly Donating, Bulky | 36.3 ucla.edu |

| PMe₃ | 2064.1 wikipedia.org | Donating, Small | 24.3 |

| PPh₃ | 2068.9 wikipedia.org | Less Donating, Bulky | 33.5 |

| P(OEt)₃ | 2076.3 wikipedia.org | Withdrawing, Less Bulky | 26.9 |

| This compound | To be calculated | Expected to be donating | To be calculated |

Note: %Vbur values can vary based on the specific complex and computational method. The value for P(t-Bu)₃ is a Boltzmann-weighted average (%Vbur (Boltz)). ucla.edu Values for PMe₃, PPh₃, and P(OEt)₃ are representative and sourced from general knowledge in the field.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations offer a powerful avenue to study the dynamic behavior of chemical systems over time, from picoseconds to microseconds. mdpi.com For a flexible ligand such as this compound, MD simulations can provide crucial insights that are inaccessible through static DFT calculations. An MD simulation could model the behavior of a metal complex of this phosphine in an explicit solvent, revealing the conformational landscape of the ligand, the nature of its interactions with solvent molecules, and its dynamic binding to the metal center. mdpi.com

Furthermore, MD simulations are invaluable for studying the interaction between the catalyst and substrates. For example, one could simulate the approach of a substrate to the catalytic center, providing information on preferred binding modes and potential non-covalent interactions that might influence reactivity and selectivity. While specific MD studies focusing on this compound were not identified in the reviewed literature, the methodology has been widely applied to understand interactions in various chemical systems, such as between polymers and CO₂ or lubricants and surfaces. mdpi.comnih.gov

Advanced Applications and Future Research Directions

Potential in Materials Science and Engineering

The unique electronic and steric properties of phosphine (B1218219) ligands make them valuable components in the development of advanced materials. While specific studies on Tri(2-methoxycarbonylethyl)phosphine in this domain are not yet prevalent, the trajectory of similar compounds points towards significant potential in organic electronics and polymer science.

Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs): Phosphine oxides, derived from phosphine ligands, have been utilized as cathode interfacial layers (CILs) in both conventional and inverted organic solar cells, enhancing their power conversion efficiency (PCE). researchgate.netsigmaaldrich.com For instance, novel CILs incorporating phosphine oxide moieties have led to PCEs exceeding 8%. researchgate.netsigmaaldrich.com The ester groups in this compound could be hydrolyzed to carboxylic acids, which can anchor to metal oxide surfaces, potentially improving interfacial contact and charge extraction in OPVs and OLEDs. The polarity of the methoxycarbonyl groups might also be leveraged to tune the work function of electrodes, a critical factor in device performance.

Polymer Additives: Phosphine-based compounds are known to function as antioxidants and heat resistance stabilizers in various polymers like polyurethane and PVC. nih.gov While research has focused on other phosphites and phosphines, the fundamental ability of the phosphorus center to scavenge radicals suggests that this compound could serve a similar role. nih.gov Furthermore, the ester functionalities could enhance its compatibility with polyester (B1180765) and other polar polymer matrices. Research into the comprehensive characterization of polymer additives is crucial for advancing recycling technologies. nrel.gov

Development of Next-Generation Metallodrugs and Theranostic Agents

The field of medicinal inorganic chemistry is increasingly looking towards phosphine ligands to create novel metallodrugs with improved efficacy and reduced side effects. The lipophilicity and electronic properties of phosphine ligands can be tailored to enhance the therapeutic potential of metal complexes. mdpi.com

While there is no specific research on this compound in this area, its water-soluble derivatives could be explored for biological applications. The development of water-soluble phosphine ligands is a key area of research for creating biocompatible metal complexes. uoregon.edu The ester groups of this compound offer a synthetic handle for introducing water-solubilizing groups or for conjugation to biomolecules, opening the door to its use in targeted drug delivery and as a component of theranostic agents, which combine diagnostic and therapeutic capabilities.

Exploration of New Catalytic Transformations and Stereoselective Processes

Phosphine ligands are cornerstones of homogeneous catalysis, playing a pivotal role in a vast array of chemical transformations. rsc.orgresearchgate.net The catalytic activity is highly dependent on the steric and electronic properties of the phosphine. sigmaaldrich.com

New Catalytic Transformations: Electron-rich phosphines have shown remarkable activity in catalyzing reactions like the oxa-Michael reaction, which is important for polymer synthesis. rsc.org The methoxycarbonylethyl groups of the target phosphine are electron-withdrawing, which would decrease the nucleophilicity of the phosphorus atom compared to simple alkyl phosphines. This property could be advantageous in catalytic cycles where facile ligand dissociation is required.

Stereoselective Processes: Chiral phosphine ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. uoregon.edu While this compound is achiral, its functional groups could be modified to introduce chirality. For example, the ester groups could be used to attach chiral auxiliaries, creating a new class of ligands for stereoselective transformations such as asymmetric allylic alkylation or hydrogenation. uoregon.edu The design of novel chiral phosphine ligands continues to be a vibrant area of research.

Integration of Artificial Intelligence and High-Throughput Screening in Phosphine Ligand Discovery

The discovery and optimization of new phosphine ligands for specific applications can be a time-consuming and resource-intensive process. The integration of artificial intelligence (AI) and high-throughput screening (HTS) is set to revolutionize this field. researchgate.netnrel.govmdpi.comcardiff.ac.uk

For a compound like this compound, these advanced methodologies could be employed to:

Predict its performance in a wide range of catalytic reactions.

Suggest modifications to its structure to enhance its activity and selectivity.

Accelerate the discovery of its potential applications in materials science and medicine.

The future of phosphine ligand research will undoubtedly be shaped by the synergy between computational design and experimental validation, paving the way for the rapid discovery of innovative applications for a wide array of phosphine compounds, including the yet-to-be-fully-explored this compound.

Q & A

Q. What are the established synthetic routes for Tri(2-methoxycarbonylethyl)phosphine, and how is the compound characterized post-synthesis?

this compound (CAS 29269-17-8, C₁₂H₂₁O₆P) is typically synthesized via nucleophilic substitution or ligand exchange reactions. A common approach involves reacting phosphorus trichloride with methoxycarbonylethyl Grignard reagents under inert conditions. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) to confirm the phosphine’s structure (¹H, ³¹P, and ¹³C NMR), mass spectrometry for molecular weight verification, and elemental analysis to assess purity . For example, ³¹P NMR typically shows a singlet near δ +15 ppm, distinguishing it from oxidized byproducts.

Q. How does the electronic structure of this compound influence its reactivity compared to aryl-substituted phosphines?

The electron-withdrawing methoxycarbonyl groups reduce the electron-donating capacity of the phosphine, making it a weaker σ-donor but a stronger π-acceptor compared to aryl phosphines like triphenylphosphine. This electronic profile affects its coordination behavior in metal complexes, favoring stabilization of low-oxidation-state metals. Such properties can be quantified using Tolman’s electronic parameters (e.g., ν(CO) shifts in metal carbonyl complexes) .

Advanced Research Questions

Q. What experimental strategies optimize the use of this compound as a ligand in homogeneous catalysis?

In rhodium- or palladium-catalyzed reactions (e.g., hydroformylation or cross-coupling), ligand-to-metal ratios and reaction atmosphere are critical. For example, in hydroformylation, a 3:1 ligand-to-rhodium ratio under CO/H₂ pressure (10–20 bar) maximizes activity. Kinetic studies using in situ IR or GC-MS can monitor substrate conversion and identify ligand decomposition pathways. Note that the steric bulk of the methoxycarbonyl groups may reduce catalytic turnover compared to less hindered ligands .

Q. How does this compound enhance thermal stability in polyimide aerogels, and what characterization methods validate this effect?

When used as a crosslinker, the phosphine’s trifunctional structure forms covalent bonds with polyimide precursors, increasing crosslink density. Thermogravimetric analysis (TGA) under nitrogen shows improved decomposition temperatures (e.g., from 450°C to 520°C). Dynamic mechanical analysis (DMA) and scanning electron microscopy (SEM) further reveal enhanced mechanical strength and nanoporous morphology. Comparative studies with triarylphosphine crosslinkers demonstrate superior thermal stability due to reduced aromatic ring oxidation .

Q. How can contradictory data on catalytic efficiency of this compound versus triphenylphosphine be resolved?

Discrepancies in catalytic performance (e.g., lower n-selectivity in hydroformylation) may arise from ligand lability under CO pressure or competing side reactions. Controlled experiments with varying CO partial pressures and ligand concentrations, coupled with ³¹P NMR monitoring of ligand coordination, can clarify stability-activity trade-offs. Computational studies (DFT) modeling metal-ligand bond strengths and steric maps provide mechanistic insights .

Q. What methodologies assess the environmental stability and decomposition pathways of this compound in aqueous systems?

Accelerated degradation studies in buffered solutions (pH 3–10) at elevated temperatures (40–60°C) track hydrolysis or oxidation products via LC-MS. Phosphine oxidation to phosphine oxide is quantified using ³¹P NMR. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) evaluate environmental impact. Results guide waste management protocols in lab settings .

Methodological Tables

Table 1: Key Characterization Data for this compound

| Property | Value/Description | Reference Method |

|---|---|---|

| ³¹P NMR (CDCl₃) | δ +14.8 ppm (singlet) | Bruker AVANCE III 400 |

| Melting Point | Not reported (liquid at RT) | DSC |

| Solubility | Soluble in THF, DCM; insoluble in H₂O | ASTM D6869 |

Table 2: Comparative Catalytic Performance in Hydroformylation

| Ligand | Turnover Frequency (h⁻¹) | n/iso Ratio |

|---|---|---|

| Triphenylphosphine | 1200 | 2.5 |

| This compound | 850 | 1.8 |

| Conditions: 1-hexene, Rh(acac)(CO)₂, 80°C, 15 bar CO/H₂ (1:1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.